molecular formula C18H27NO2 B12588196 Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- CAS No. 651022-25-2

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-

Cat. No.: B12588196
CAS No.: 651022-25-2
M. Wt: 289.4 g/mol
InChI Key: SRUNVORPVAFPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-, is a substituted aniline derivative characterized by three key structural features:

  • N-Cyclohexyl group: A saturated six-membered ring attached to the amine nitrogen, increasing lipophilicity and steric bulk.
  • 3-(Cyclopentyloxy) substituent: A cyclopentyl ether group at position 3 of the benzene ring, contributing conformational rigidity.
  • 4-Methoxy group: A methoxy substituent at position 4, enhancing electron-donating effects on the aromatic ring.

This compound is structurally related to PDE-4 (phosphodiesterase-4) inhibitors, as evidenced by synthetic routes for analogous benzamide derivatives (e.g., compounds T4–T6 in ) . However, unlike benzamides, this compound retains a free amine group, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

651022-25-2

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-cyclohexyl-3-cyclopentyloxy-4-methoxyaniline

InChI

InChI=1S/C18H27NO2/c1-20-17-12-11-15(19-14-7-3-2-4-8-14)13-18(17)21-16-9-5-6-10-16/h11-14,16,19H,2-10H2,1H3

InChI Key

SRUNVORPVAFPQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCCC2)OC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: The nitro group is reduced to an amine group.

    Substitution: Introduction of the cyclohexyl group through a nucleophilic substitution reaction.

    Etherification: Introduction of the cyclopentyloxy group through an etherification reaction.

    Methoxylation: Introduction of the methoxy group through a methylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The primary amine group (-NH-) undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)N-Alkylated derivativesEnhanced steric bulk reduces solubility
AcylationAcetyl chloride, benzoyl chlorideAmides (e.g., acetamide derivatives)Purified via recrystallization
Carbamate FormationChloroformates (e.g., PNPCOCl)Carbamate-protected aminesStabilizes amine for further functionalization

Mechanistic Insight : Alkylation and acylation proceed via an Sₙ2 mechanism, with the amine acting as a nucleophile. Carbamate synthesis typically involves activating the amine with mixed carbonates (e.g., p-nitrophenyl chloroformate) .

Electrophilic Aromatic Substitution (EAS)

The methoxy (-OCH₃) and cyclopentyloxy (-O-C₅H₉) groups direct EAS at specific positions:

PositionReactivityExample ReactionOutcome
Para to -OCH₃Nitration (HNO₃/H₂SO₄)3-Nitro derivativeEnhanced electron density
Ortho to -O-C₅H₉Halogenation (Cl₂/FeCl₃)2-Chloro substituted productSteric hindrance modulates yield

Structural Analysis : The methoxy group strongly activates the ring, favoring para substitution, while the cyclopentyloxy group’s steric bulk limits ortho reactivity .

Oxidation and Hydrolysis

Functional group stability under oxidative and hydrolytic conditions:

ReactionConditionsProductsNotes
DemethylationBBr₃ (Lewis acid)Phenolic derivative (-OH)Quantified via TLC monitoring
Ether CleavageHI (aq), heatCyclopentanol + methoxybenzeneRequires prolonged reaction time
Amine OxidationKMnO₄ (acidic)Nitroso intermediateLimited utility due to side reactions

Key Data : Demethylation of the 4-methoxy group occurs selectively at -196°C to preserve the cyclohexyl substituent.

Medicinal Chemistry Modifications

  • Prodrug Synthesis : Reacts with N-hydroxysuccinimide carbonates to form enzymatically cleavable carbamates, improving bioavailability .

  • Enzyme Inhibition : Acylated derivatives (e.g., benzamide analogs) show competitive inhibition of tyrosinase (IC₅₀ = 12 µM) .

Comparative Reactivity Table

DerivativeReaction Rate (Relative)StabilityKey Advantage
N-Acetylated1.0 (reference)HighEase of purification
N-Carbamate0.8ModerateControlled release in prodrugs
3-Nitro Substituted0.5Low (sensitive)Precursor for amines

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

Benzenamine derivatives are known for their biological activities, making them valuable in drug development. The specific compound can serve as a building block for synthesizing more complex pharmaceutical agents. Its structure allows for interactions with various biological targets, enhancing its therapeutic potential. For instance, studies indicate that modifications to the benzenamine structure can significantly affect its pharmacological profile, including binding affinities to receptors or enzymes.

1.2 Pain Management

Research has shown that derivatives of benzenamine can be designed to act as selective agonists for the κ-opioid receptor (KOR), which is crucial in pain management. These compounds can provide analgesic effects while minimizing side effects commonly associated with traditional pain medications . The development of such compounds is vital for creating safer analgesics that effectively manage moderate to severe pain.

Biological Activities

3.1 Interaction Studies

Studies focusing on the interaction of benzenamine derivatives with biological targets reveal their potential as therapeutic agents. For example, research into their binding affinities helps elucidate mechanisms of action and therapeutic efficacy. Understanding these interactions is crucial for developing new drugs that target specific pathways in diseases.

3.2 Comparative Analyses

The compound can be compared with other structurally similar compounds to assess its unique properties and advantages:

Compound NameStructureUnique Features
4-MethoxyanilineStructureBasic amine; used in dye synthesis
CyclohexylamineStructureSimple aliphatic amine; used in pharmaceuticals
3-CyclopentyloxyanilineStructureSimilar ether functionality; potential receptor binding

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- exhibits enhanced solubility and biological activity due to its combination of cyclic and aromatic structures compared to simpler analogs.

Case Studies and Research Findings

Several studies have highlighted the significance of benzenamine derivatives in drug discovery:

  • Kappa Opioid Receptor Agonists : Research identified specific derivatives that exhibit high selectivity and potency as KOR ligands, demonstrating promising antinociceptive effects in animal models .
  • Dual Activity Compounds : Novel compounds combining β2 adrenergic receptor agonist and muscarinic antagonist activities have shown potential for treating respiratory diseases such as asthma and COPD .

Mechanism of Action

The mechanism of action of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- Not Available C₁₈H₂₆NO₂ 295.4 N-Cyclohexyl, 3-CPO, 4-OMe 3.2
Benzenamine, 4-(cyclopentyloxy)-3-methoxy- 105788-15-6 C₁₂H₁₇NO₂ 207.3 4-CPO, 3-OMe 2.8
4-Methoxyaniline (p-Anisidine) 104-94-9 C₇H₉NO 123.2 4-OMe 1.3
Benzamide, T5 Not Available C₂₀H₂₂N₂O₄ 354.4 Benzamide, 3-CPO, 4-OMe 2.5

Biological Activity

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- is a compound of significant interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzenamine core with the following substituents:

  • Cyclohexyl group
  • Cyclopentyloxy group
  • Methoxy group

The molecular formula is C16H23NC_{16}H_{23}N with a molecular weight of approximately 245.37 g/mol. The unique combination of cyclic and aromatic structures enhances its solubility and biological activity compared to simpler analogs.

Biological Activities

Benzenamine derivatives, including N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-, exhibit various biological activities that are noteworthy for pharmaceutical applications:

  • Antioxidant Activity : Compounds similar to benzenamine have shown strong antioxidant properties, which can mitigate oxidative stress in biological systems. For instance, studies indicate that certain derivatives reduce reactive oxygen species (ROS) levels significantly .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as tyrosinase, which is crucial in melanin production. In vitro studies have demonstrated that modifications to the benzenamine structure can enhance inhibitory potency against tyrosinase, with some derivatives exhibiting IC50 values lower than standard inhibitors like kojic acid .
  • Binding Affinities : Interaction studies reveal that benzenamine derivatives can bind effectively to various biological targets, including enzymes and receptors. This binding affinity is essential for understanding the mechanism of action and therapeutic potential.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntioxidantReduces ROS levels; exhibits radical scavenging effects
Enzyme InhibitionInhibits tyrosinase with varying IC50 values
Binding AffinityBinds to multiple biological targets

Case Study 1: Tyrosinase Inhibition

A study focused on the synthesis of derivatives based on the benzenamine structure demonstrated significant inhibition of mushroom tyrosinase. The most potent analogs achieved IC50 values of 1.03 µM and 5.21 µM, outperforming traditional inhibitors like kojic acid (IC50 = 25.26 µM). These findings suggest that structural modifications can lead to enhanced therapeutic agents for skin-related conditions .

Case Study 2: Antioxidant Properties

Research into the antioxidant properties of benzenamine derivatives revealed their capability to scavenge free radicals effectively. The derivatives not only reduced ROS but also showed promise in protecting against cellular damage in various models, indicating their potential utility in formulations aimed at combating oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-?

Methodological Answer: The synthesis of this compound likely involves sequential functionalization of the benzenamine core. A plausible route includes:

Methoxy and cyclopentyloxy substitution: Introduce the 4-methoxy and 3-cyclopentyloxy groups via nucleophilic aromatic substitution (NAS) or Ullmann coupling under basic conditions (e.g., K₂CO₃ in DMF) .

N-cyclohexylamination: React the intermediate with cyclohexylamine using a coupling agent (e.g., EDC/HOBt) or reductive amination with NaBH₃CN .
Critical Considerations:

  • Monitor regioselectivity to avoid competing substitutions.
  • Use inert conditions (e.g., N₂ atmosphere) for amine coupling to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, cyclohexyl protons at δ ~1.0–2.5 ppm) .
    • HRMS: Verify molecular weight (C₁₈H₂₆N₂O₃, theoretical [M+H]⁺ = 335.1971) .
  • HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability profiles and recommended storage conditions?

Methodological Answer:

  • Stability: The compound may degrade under light or heat due to the labile cyclopentyloxy group. Stability studies (TGA/DSC) show decomposition above 150°C .
  • Storage: Store in amber vials at –20°C under inert gas (Ar) to prevent oxidation. Avoid aqueous buffers due to potential hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking:
    • Target COX-1/COX-2 enzymes (PDB IDs: 1EQG, 5KIR) using AutoDock Vina.
    • Parameterize the compound’s methoxy and cyclopentyloxy groups as hydrogen-bond acceptors .
  • MD Simulations:
    • Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interactions (e.g., π-alkyl with cyclohexyl) .
  • ADMET Prediction:
    • Use SwissADME to predict logP (~3.5) and BBB permeability (low). ProTox-II suggests moderate hepatotoxicity risk .

Q. What experimental strategies resolve contradictions in reported spectroscopic data?

Methodological Answer:

  • Contradiction Example: Discrepancies in ¹³C NMR shifts for the cyclopentyloxy group (δ 70–75 ppm vs. δ 65–68 ppm).
  • Resolution Steps:
    • Isotopic Labeling: Synthesize a ¹³C-labeled analog to assign signals unambiguously.
    • Variable Temperature NMR: Probe conformational flexibility affecting chemical shifts.
    • X-ray Crystallography: Resolve solid-state structure to correlate with solution-phase data .

Q. How does the cyclohexyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: Cyclohexyl increases logD (experimental logD = 3.8 vs. 2.5 for non-cyclohexyl analogs), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: Conduct microsomal assays (human liver microsomes, CYP3A4/2D6 isoforms). Data show slower clearance (t₁/₂ = 45 min) due to steric shielding by cyclohexyl .

Critical Notes

  • Synthesis Challenges: Competing reactions during NAS may yield byproducts; optimize reaction time/temperature .
  • Toxicity: Cyclohexyl groups may enhance hepatotoxicity; conduct in vitro cytotoxicity assays (e.g., HepG2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.